molecular formula C18H14N2OS B2733570 N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 868376-79-8

N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide

Cat. No. B2733570
CAS RN: 868376-79-8
M. Wt: 306.38
InChI Key: QKCSRJDHEZPETE-HNENSFHCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide, also known as MPT0B390, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various studies. In

Scientific Research Applications

Synthesis and Characterization

Research has been conducted on the synthesis and characterization of related benzothiazole derivatives, providing insights into their chemical structures and properties. For instance, Hossaini et al. (2017) developed a convenient, one-pot, multicomponent synthesis of new (4-oxothiazolidine-2-ylidene)benzamide derivatives, characterized by various spectroscopic methods (Hossaini, Heydari, Maghsoodlou, & Graiff, 2017). Similarly, Saeed (2009) reported on the microwave-promoted synthesis of N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, highlighting a cleaner, efficient, and faster method for synthesizing such compounds (Saeed, 2009).

Physicochemical and Structural Studies

Further studies have delved into the physicochemical properties and structural aspects of benzothiazole derivatives. For instance, Yadav and Ballabh (2020) explored the gelation behavior of N-(thiazol-2-yl) benzamide derivatives, elucidating the role of methyl functionality and non-covalent interactions in their gelation/non-gelation behavior (Yadav & Ballabh, 2020).

Pharmacological Evaluations

While excluding specific discussions on drug use and dosage, it's worth noting that related benzothiazole derivatives have been evaluated for various pharmacological activities. Zablotskaya et al. (2013) synthesized new benzothiazole derivatives and characterized them for psychotropic, anti-inflammatory, and cytotoxic activities, revealing some compounds with marked sedative action and high anti-inflammatory activity (Zablotskaya et al., 2013). Similarly, Yılmaz et al. (2015) synthesized indapamide derivatives with a benzothiazole moiety and evaluated their pro-apoptotic activity as anticancer agents (Yılmaz et al., 2015).

Corrosion Inhibition and Material Science Applications

Benzothiazole derivatives have also been investigated for applications beyond pharmacology, such as their role in corrosion inhibition. Hu et al. (2016) studied two benzothiazole derivatives for their effect on steel corrosion in acidic solutions, demonstrating their potential as corrosion inhibitors (Hu et al., 2016).

properties

IUPAC Name

N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2OS/c1-3-12-20-16-13(2)8-7-11-15(16)22-18(20)19-17(21)14-9-5-4-6-10-14/h1,4-11H,12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKCSRJDHEZPETE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=CC=C3)N2CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.